molecular formula C26H24N4O B11268972 N-(naphthalen-1-yl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

N-(naphthalen-1-yl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B11268972
M. Wt: 408.5 g/mol
InChI Key: UOIWFBWLRIICHG-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that features a naphthalene ring, a phenylpyrimidine moiety, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as naphthalene, phenylpyrimidine, and piperidine derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-(naphthalen-1-yl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide would involve optimization of reaction conditions to maximize yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.

    Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biology

    Drug Development: Due to its complex structure, the compound can serve as a lead molecule in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

Medicine

    Therapeutic Agents: The compound may exhibit therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

    Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may be utilized in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism by which N-(naphthalen-1-yl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity through various pathways, such as inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-1-yl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate: A similar compound with an ester group instead of an amide.

    N-(naphthalen-1-yl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-sulfonamide: A sulfonamide derivative with different chemical properties.

Uniqueness

N-(naphthalen-1-yl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H24N4O

Molecular Weight

408.5 g/mol

IUPAC Name

N-naphthalen-1-yl-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C26H24N4O/c31-26(29-23-12-6-10-19-7-4-5-11-22(19)23)21-13-15-30(16-14-21)25-17-24(27-18-28-25)20-8-2-1-3-9-20/h1-12,17-18,21H,13-16H2,(H,29,31)

InChI Key

UOIWFBWLRIICHG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)C4=NC=NC(=C4)C5=CC=CC=C5

Origin of Product

United States

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